molecular formula C19H22F2N4O B1669479 (7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

Cat. No.: B1669479
M. Wt: 360.4 g/mol
InChI Key: QXWNESOGWFJDFR-PBHICJAKSA-N
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Description

CP-293019 is a potent and selective antagonist of the dopamine D4 receptor. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of psychotic disorders and attention deficit hyperactivity disorder (ADHD). The molecular formula of CP-293019 is C19H22F2N4O, and it has a molecular weight of 360.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-293019 involves a series of chemical reactions, including the catalytic enantioselective Reissert reaction of pyridine derivatives. This reaction is facilitated by the use of Lewis acid-Lewis base bifunctional asymmetric catalysts containing aluminum as a Lewis acid and sulfoxides or phosphine sulfides as Lewis bases . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for CP-293019 are not extensively documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

CP-293019 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of CP-293019 .

Scientific Research Applications

CP-293019 has several scientific research applications, including:

Mechanism of Action

CP-293019 exerts its effects by selectively antagonizing the dopamine D4 receptor. This receptor is involved in various neurological processes, including motor control and cognitive functions. By blocking the dopamine D4 receptor, CP-293019 can modulate dopamine signaling pathways, leading to potential therapeutic effects in conditions such as ADHD and psychotic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-293019 is unique due to its high selectivity and potency as a dopamine D4 receptor antagonist. This selectivity reduces the likelihood of side effects associated with non-selective dopamine receptor antagonists, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C19H22F2N4O

Molecular Weight

360.4 g/mol

IUPAC Name

(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1

InChI Key

QXWNESOGWFJDFR-PBHICJAKSA-N

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@@H]1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

SMILES

C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

Canonical SMILES

C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine
CP 293019
CP-293019

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Reactant of Route 3
Reactant of Route 3
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Reactant of Route 4
Reactant of Route 4
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Reactant of Route 6
(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

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